2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It contains a pyrimidine ring, a piperazine ring, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile include:
- 2-[4-[4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]pyrimidin-2-yl]piperazin-1-yl]-2-oxoethanol
- 1-(2-Pyrimidyl)piperazine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-25(2)20-22-8-7-18(24-20)26-9-11-27(12-10-26)19-16(14-21)13-15-5-3-4-6-17(15)23-19/h7-8,13H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCUGYPTFIQWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=C(C=C4CCCCC4=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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